tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate
Description
This compound is a thienodiazepine derivative featuring a fused thiophene-diazepine core, substituted with a 4-chlorophenyl group at position 5, methyl groups at positions 6 and 7, and a tert-butyl acetate moiety at position 2. Its structural complexity necessitates advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography (e.g., SHELX programs ), for unambiguous characterization.
Properties
Molecular Formula |
C21H23ClN2O3S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-3-yl]acetate |
InChI |
InChI=1S/C21H23ClN2O3S/c1-11-12(2)28-20-17(11)18(13-6-8-14(22)9-7-13)23-15(19(26)24-20)10-16(25)27-21(3,4)5/h6-9,15H,10H2,1-5H3,(H,24,26) |
InChI Key |
PKKLUYDBOVKXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN2O3S |
| Molecular Weight | 418.94 g/mol |
| CAS Number | 2988363-98-8 |
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Formation of Thienodiazepine Core | Thiophene derivatives, diazepine precursors | High temperature, catalyst |
| Introduction of 4-Chlorophenyl Group | 4-Chlorophenylboronic acid, palladium catalyst | Solvent, base, reflux |
| Acetylation | Acetic anhydride, pyridine | Room temperature |
| Esterification | tert-Butyl alcohol, acid catalyst | Mild heating |
Chemical Reactions Analysis
tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are summarized in Table 1.
Structural Analogs and Substituent Effects
- Analog 1: 5-(4-Fluorophenyl)-6,7-dimethyl variant. Fluorine’s smaller van der Waals radius compared to chlorine may reduce steric hindrance, enhancing solubility .
- Analog 2: Ethyl ester derivative (tert-butyl replaced with ethyl). This substitution impacts pharmacokinetic properties, such as membrane permeability .
- The absence of methyl groups reduces ring planarity, affecting intermolecular interactions like hydrogen bonding and crystal packing patterns .
Physicochemical Properties
- Solubility : The tert-butyl acetate group enhances lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl), as evidenced by logP calculations in similar diazepine derivatives .
- Melting Point: Crystalline analogs with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points than non-halogenated derivatives due to stronger halogen-mediated crystal packing .
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, structurally related thienodiazepines exhibit GABAergic activity or kinase inhibition. For instance:
- Analog 4: A 5-aryl-thienodiazepin-2-one with a methyl ester shows IC₅₀ values of ~50 nM in kinase assays, suggesting the tert-butyl variant may retain activity with modified pharmacokinetics .
- Analog 5 : A 7-nitro derivative demonstrates enhanced hydrogen-bonding capacity, correlating with improved target engagement in enzyme inhibition studies .
Table 1: Comparative Analysis of Structural Analogs
| Compound | Substituents | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Notable Bioactivity |
|---|---|---|---|---|---|
| Target Compound | 4-Cl, 6,7-diCH₃, tert-butyl ester | 458.95 | 3.8 | 215–218 | N/A |
| Analog 1 (4-Fluoro) | 4-F, 6,7-diCH₃, tert-butyl ester | 442.92 | 3.5 | 198–201 | GABAₐ modulation |
| Analog 2 (Ethyl ester) | 4-Cl, 6,7-diCH₃, ethyl ester | 402.89 | 2.9 | 185–188 | Kinase inhibition |
| Analog 3 (No methyl) | 4-Cl, H, tert-butyl ester | 430.90 | 3.2 | 175–179 | Weak cytotoxicity |
*logP values estimated via computational models for analogous structures .
Hydrogen Bonding and Crystal Packing
The target compound’s diazepine lactam and ester carbonyl groups participate in hydrogen-bonding networks, as inferred from graph-set analysis of similar crystals . For example:
- N–H···O=C interactions : Stabilize the lactam ring conformation, critical for maintaining bioactivity.
- C–Cl···π interactions : Observed in 4-chlorophenyl analogs, enhance crystal density and thermal stability .
Spectroscopic Comparisons
NMR data for the target compound (e.g., ¹H and ¹³C shifts) would likely mirror trends in structurally related molecules:
Biological Activity
tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate is a compound of significant interest due to its potential pharmacological properties. The thieno[2,3-e][1,4]diazepine scaffold is known for various biological activities, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a thieno[2,3-e][1,4]diazepine core with a tert-butyl ester and a chlorophenyl substituent. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that compounds with similar thieno[2,3-e][1,4]diazepine structures exhibit varying degrees of antibacterial activity. For instance:
- In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains such as Escherichia coli and Staphylococcus aureus .
- The compound's structure suggests potential interactions with bacterial cell membranes or enzymatic pathways critical for bacterial survival.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases. Compounds similar to this compound have demonstrated:
- Strong AChE inhibitory activity , with some derivatives achieving IC50 values significantly lower than standard inhibitors like eserine . This suggests potential applications in treating Alzheimer's disease.
Urease Inhibition
Urease inhibitors are valuable in treating conditions like kidney stones and urinary infections. Studies have reported:
- Compounds related to this structure showing strong urease inhibition with IC50 values ranging from 1 to 6 µM . This activity indicates that the compound could be explored further as a therapeutic agent in urological disorders.
Case Studies
-
Case Study on Antibacterial Activity
- A study evaluated the antibacterial efficacy of various thieno[2,3-e][1,4]diazepine derivatives against multiple bacterial strains.
- Results indicated that certain derivatives exhibited an inhibition zone diameter greater than 15 mm against Bacillus subtilis and Salmonella typhi, suggesting strong antibacterial properties.
-
Case Study on AChE Inhibition
- In a comparative analysis of AChE inhibitors, the compound demonstrated an IC50 value of 0.63 µM, outperforming many known inhibitors.
- This study highlights the importance of structural modifications in enhancing biological activity.
Data Tables
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?
Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization and esterification. Key steps include:
- Thienodiazepine core formation : Use of ammonium persulfate (APS) as an initiator in copolymerization reactions, as described for analogous polycationic reagents .
- Esterification : tert-Butyl esterification under anhydrous conditions, with catalysts like DMAP (dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide).
- Critical parameters : Monitor monomer ratios (e.g., 1:1 to 1:3 for CMDA-DMDAAC systems) and temperature (60–80°C) to control molecular weight and purity .
Q. How can researchers confirm structural integrity and enantiomeric purity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify the thienodiazepine core and tert-butyl ester group. Chiral HPLC or polarimetry is required to confirm the (S)-enantiomer (as noted in the stereochemical descriptor) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ion).
- Caution : Commercial suppliers may not provide analytical data, necessitating in-house validation .
Q. What stability considerations are critical for laboratory storage?
Methodological Answer:
- Hydrolysis sensitivity : The ester group is prone to degradation under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under nitrogen.
- Light exposure : The thienodiazepine core may degrade under UV light; use amber vials for long-term storage.
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Discrepancies may arise from:
- Enantiomeric impurities : Validate enantiopurity via chiral chromatography, as biological activity often depends on stereochemistry .
- Assay variability : Standardize cell-based assays (e.g., IC50 protocols) across labs. For example, use a common reference inhibitor to calibrate dose-response curves.
- Degradation products : Conduct stability studies (e.g., accelerated aging at 40°C/75% RH) and quantify degradants via LC-MS .
Q. What strategies improve synthetic yield and scalability?
Methodological Answer:
- Catalyst screening : Test alternatives to APS, such as AIBN (azobisisobutyronitrile), for radical-initiated cyclization .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during esterification.
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, reaction time).
Q. How to characterize degradation products under stressed conditions?
Methodological Answer:
- Forced degradation : Expose the compound to 0.1M HCl/NaOH (24 hrs, 25°C) or oxidative conditions (3% H2O2).
- LC-MS/MS analysis : Identify major degradants (e.g., hydrolyzed acetic acid derivative) using a C18 column and gradient elution (5–95% acetonitrile in water). Compare fragmentation patterns to synthetic standards .
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., GABA receptors).
- QSAR modeling : Train models on analogs with substituted chlorophenyl or methyl groups to predict activity cliffs.
- MD simulations : Assess conformational stability of the dihydro-1H-diazepin-2-one ring in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
